molecular formula C11H14O4 B1309041 4-methoxy-3-(2-methoxyethoxy)benzaldehyde CAS No. 116168-89-9

4-methoxy-3-(2-methoxyethoxy)benzaldehyde

Cat. No.: B1309041
CAS No.: 116168-89-9
M. Wt: 210.23 g/mol
InChI Key: ZMRITOOPJGZGIK-UHFFFAOYSA-N
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Description

4-methoxy-3-(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C11H14O4. It is a derivative of benzaldehyde, featuring methoxy and methoxyethoxy substituents on the aromatic ring. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(2-methoxyethoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(2-methoxyethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and methoxyethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-methoxy-3-(2-methoxyethoxy)benzoic acid.

    Reduction: 4-methoxy-3-(2-methoxyethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-3-(2-methoxyethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-3-(2-methoxyethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and methoxyethoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-3-(2-methoxyethoxy)benzaldehyde is unique due to the presence of both methoxy and methoxyethoxy groups, which enhance its solubility and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Properties

IUPAC Name

4-methoxy-3-(2-methoxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-5-6-15-11-7-9(8-12)3-4-10(11)14-2/h3-4,7-8H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRITOOPJGZGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424469
Record name 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116168-89-9
Record name 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Followed the procedure described in Step 2 of Intermediate 65 starting from 3-hydroxy-4-methoxybenzaldehyde, isolated 2.4 g, yield 89%.
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Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxy-4-methoxybenzaldehyde (8.0 g) in DMF (60 mL) was added K2CO3 (8.0 g) and 1-chloro-2-methoxyethane (5.1 g). The resulting mixture was stirred at 80° C. overnight. After reaction finished, ethyl acetate (200 ml) was added, and washed with 2 N aqueous HCl solution, brine, dried over Na2SO4, filtered, concentrated. The residue was washed with petrol ether to give 4-methoxy-3-(2-methoxyethoxy)benzaldehyde (11 g) as a yellow solid. 1H-NMR (400 MHz, CDCl3): δ: 9.84 (s, 1H); 7.49-7.43 (m, 2H); 6.98 (d, J=8.0, 1 H); 4.25-4.22 (m, 2H); 3.95 (s, 3H); 3.83-3.81 (m, 2H); 3.46 (s, 3H).
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8 g
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8 g
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5.1 g
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60 mL
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200 mL
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